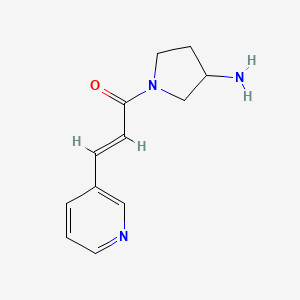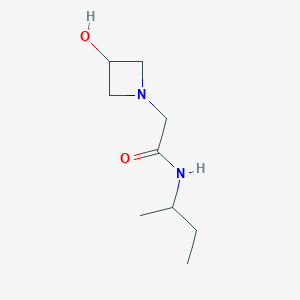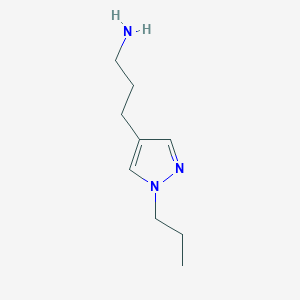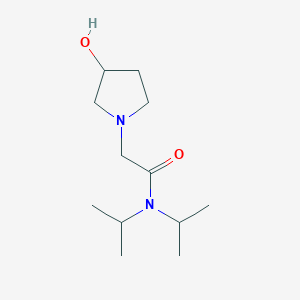
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as EAPPP, is a pyrrolidine-based compound that has been studied for its potential applications in scientific research. This compound has been studied for its potential to act as a ligand for G-protein-coupled receptors, as well as for its ability to act as a substrate for enzymes. EAPPP has also been studied for its potential to act as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Synthesis and Material Applications
- Phosphorescence Properties and Stimuli-Responsive Materials : Positional isomers of similar compounds exhibit different phosphorescent colors and quantum yields. These materials can undergo reversible phosphorescent color switching in response to external acid-base vapor stimuli, indicating potential applications in dynamic functional materials and organic light-emitting diodes (OLEDs) (Li & Yong, 2019).
Coordination Chemistry
- Complexation with Metal Ions : Studies show the complexation of cadmium(II) with related ligands, resulting in compounds with specific geometries and potential applications in coordination polymers and metal-organic frameworks (MOFs) (Hakimi et al., 2013).
Spectroscopic Studies
- Structural and Spectroscopic Analysis : Detailed experimental and theoretical studies on similar aminophenyl-pyridyl compounds have provided insights into their molecular structures, spectroscopic properties, and potential electronic applications. These studies involve optimization of molecular geometry and understanding of vibrational frequencies, which are crucial for designing materials with desired electronic and optical properties (Ortiz et al., 2015).
Drug Synthesis
- Synthesis of Pharmaceutical Compounds : A specific compound was utilized in the synthesis of Nilotinib, a highly selective inhibitor of tyrosine kinase, demonstrating the role of such chemical structures in developing therapeutic agents (Yu Yankun et al., 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Activity : Novel 5-arylidene derivatives incorporating pyridin-2-yl substituted thiazolidin-4-ones have been synthesized, demonstrating moderate antifungal activity and potential for antibacterial applications (Mobinikhaledi et al., 2009).
properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-11-5-7-15(9-11)12(16)4-3-10-2-1-6-14-8-10/h1-4,6,8,11H,5,7,9,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSYLBUKECJMTK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489002.png)
![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)

![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)



![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)


![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)